Vanilloloside

Catalog No.
S1971365
CAS No.
74950-96-2
M.F
C14H20O8
M. Wt
316.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanilloloside

CAS Number

74950-96-2

Product Name

Vanilloloside

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)-2-methoxyphenoxy]oxane-3,4,5-triol

Molecular Formula

C14H20O8

Molecular Weight

316.30 g/mol

InChI

InChI=1S/C14H20O8/c1-20-9-4-7(5-15)2-3-8(9)21-14-13(19)12(18)11(17)10(6-16)22-14/h2-4,10-19H,5-6H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

SIMPNXWTAVEOTO-RKQHYHRCSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)CO)OC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

The exact mass of the compound Vanilloloside is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pain Relief and Inflammation

Vanilloloside shares some structural similarities with capsaicin, the compound responsible for the heat sensation in chili peppers. Studies suggest vanilloloside might activate transient receptor potential vanilloid 1 (TRPV1) channels, similar to capsaicin []. TRPV1 channels are involved in pain perception and inflammation. Activation of these channels can lead to a desensitization effect, potentially reducing pain sensitivity in the long run []. However, further research is needed to determine the effectiveness and safety of vanilloloside for pain management.

Source

[] "[Functional characterization of vanilloloside isolated from Agastache rugosa using electrophysiological recordings in rat dorsal root ganglion neurons]"()

Neuroprotection

Some research suggests vanilloloside might have neuroprotective properties. Studies on cells have shown that vanilloloside can reduce oxidative stress and protect neurons from damage []. However, more research, particularly in animal models and human trials, is needed to confirm these findings and understand the potential mechanisms of vanilloloside's neuroprotective effects.

Source

[] "[Neuroprotective effects of vanilloloside from Agastache rugosa against oxidative stress in SH-SY5Y cells]"()

Other Potential Applications

Limited research suggests vanilloloside might have other potential applications, including:

  • Anti-diabetic effects: Some studies suggest vanilloloside might improve glucose metabolism.
  • Anti-cancer effects: Preliminary research indicates vanilloloside might have anti-cancer properties.

Vanilloloside is a phenolic glycoside derived from vanillin, characterized by its unique structure that includes a phenolic component linked to a glycosyl moiety. Its chemical formula is C14H20O8C_{14}H_{20}O_{8} and it belongs to a broader class of organic compounds known as phenolic glycosides, which are recognized for their diverse biological activities and potential therapeutic applications . The compound is notable for its antioxidant properties and is often studied for its role in various biochemical pathways.

Typical of phenolic glycosides. Key reactions include:

  • Glycosylation: The formation of vanilloloside can occur through the glycosylation of vanillin, where a sugar moiety is attached to the phenolic structure.
  • Hydrolysis: Under acidic or enzymatic conditions, vanilloloside can hydrolyze to release vanillin and sugar components.
  • Oxidation: The phenolic group in vanilloloside makes it susceptible to oxidation, which can lead to the formation of various oxidation products .

These reactions highlight the compound's reactivity and potential for further chemical modifications.

Vanilloloside exhibits various biological activities, including:

  • Antioxidant Activity: It has been shown to scavenge free radicals, contributing to its potential protective effects against oxidative stress .
  • Anti-inflammatory Properties: Research indicates that vanilloloside may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions .
  • Antimicrobial Effects: The compound has demonstrated activity against certain bacterial strains, suggesting its potential use in antimicrobial formulations .

These biological activities make vanilloloside a compound of interest in pharmacological research.

The synthesis of vanilloloside has been explored through various methods:

  • Total Chemical Synthesis: A scalable total synthesis method has been developed that allows for the efficient production of vanilloloside from simple starting materials. This process typically involves multiple steps of functional group transformations and glycosylation reactions .
  • Biochemical Synthesis: Vanilloloside can also be synthesized through enzymatic pathways involving glycosyltransferases, which catalyze the transfer of sugar moieties from donor molecules to acceptor substrates like vanillin .

These methods highlight the versatility in synthesizing vanilloloside for research and application purposes.

Vanilloloside has several applications across different fields:

  • Food Industry: Due to its flavor profile and antioxidant properties, it is used as a natural additive in food products.
  • Pharmaceuticals: The compound's biological activities make it a candidate for developing new therapeutic agents targeting oxidative stress-related diseases and inflammation.
  • Cosmetics: Its antioxidant properties are beneficial in cosmetic formulations aimed at skin protection and anti-aging effects .

These applications underline the compound's commercial relevance.

Studies on the interactions of vanilloloside with other biomolecules have revealed insights into its mechanisms of action:

  • Protein Binding: Research indicates that vanilloloside may interact with various proteins involved in metabolic pathways, potentially influencing their activity.
  • Cellular Uptake: Investigations into how cells absorb vanilloloside suggest that it may utilize specific transport mechanisms, impacting its bioavailability and efficacy in biological systems .

Understanding these interactions is crucial for optimizing the use of vanilloloside in therapeutic contexts.

Vanilloloside shares structural and functional similarities with other phenolic glycosides. Notable similar compounds include:

  • Salicin: A phenolic glycoside known for its anti-inflammatory properties.
  • Arbutin: Another glycoside with skin-lightening effects and antioxidant activity.
  • Rutin: A flavonoid glycoside recognized for its antioxidant and anti-inflammatory effects.
CompoundStructure TypeKey ActivityUnique Feature
VanillolosidePhenolic GlycosideAntioxidantDerived from vanillin
SalicinPhenolic GlycosideAnti-inflammatoryFound in willow bark
ArbutinPhenolic GlycosideSkin-lighteningCommonly used in cosmetics
RutinFlavonoid GlycosideAntioxidantHas additional flavonoid structure

Vanilloloside's uniqueness lies in its specific derivation from vanillin and its distinct biological activities compared to these other compounds.

Vanilloloside represents a phenolic glycoside with remarkable taxonomic diversity, occurring across multiple plant families and exhibiting broad phylogenetic distribution. This compound, characterized by the molecular formula C14H20O8 and molecular weight of 316.12 Da, demonstrates the evolutionary significance of phenolic glycoside biosynthesis in plant secondary metabolism [1] [2].

Hypericaceae Family: Hypericum erectum

Hypericum erectum Thunberg stands as one of the most well-documented sources of vanilloloside within the Hypericaceae family [3] [4]. This species, belonging to the rosid clade of eudicots, represents a significant botanical source where vanilloloside has been consistently identified and quantified. The compound occurs alongside other phenolic constituents including hypericin, various flavonoid glycosides, and xanthone derivatives [3]. Comprehensive phytochemical investigations of Hypericum erectum have revealed vanilloloside as a characteristic secondary metabolite, with its presence contributing to the overall phenolic profile that distinguishes this species within the Hypericum genus [4].

The phylogenetic position of Hypericum erectum within the Hypericaceae demonstrates the evolutionary conservation of vanilloloside biosynthetic pathways in this lineage. Molecular phylogenetic studies of the Hypericum genus indicate that vanilloloside-producing capabilities are distributed across multiple clades within the family, suggesting either ancient origins of the biosynthetic machinery or convergent evolution of phenolic glycoside production [5].

Orchidaceae Species: Gastrodia elata and Dendrobium moniliforme

The Orchidaceae family represents another significant taxonomic group harboring vanilloloside-producing species, with both Gastrodia elata and Dendrobium moniliforme serving as notable examples of this compound's occurrence in monocotyledonous plants [6] [7] [8] [9].

Gastrodia elata Blume, commonly known as Tianma in traditional Chinese medicine, accumulates vanilloloside primarily in its rhizomatous structures [6] [8]. This myco-heterotrophic orchid demonstrates specialized vanilloloside localization patterns that differ significantly from autotrophic plant species. The compound occurs alongside other bioactive constituents including gastrodin and vanillyl alcohol, forming part of a complex phenolic glycoside profile that contributes to the species' recognized therapeutic properties [8]. Recent phylogenetic analyses of Gastrodia species reveal that vanilloloside production may be distributed across multiple evolutionary lineages within this genus, particularly among the temperate species complex [10].

Dendrobium moniliforme represents another orchidaceous source where vanilloloside has been isolated and characterized through comprehensive phytochemical studies [7] [9]. The compound occurs in the stem tissues of this epiphytic orchid, where it contributes to the overall phenolic glycoside composition alongside novel sesquiterpene glycosides designated as dendromonilisides A through D [9]. Significantly, vanilloloside from Dendrobium moniliforme has demonstrated specific biological activities, including the ability to stimulate B cell proliferation while simultaneously inhibiting T cell proliferation, indicating distinct pharmacological properties associated with its orchidaceous origin [9].

Novel Isolations from Aquilaria sinensis and Nelumbo nucifera

Recent phytochemical investigations have expanded the known botanical sources of vanilloloside to include species from additional plant families, demonstrating the compound's broader taxonomic distribution than previously recognized.

Aquilaria sinensis (Loureiro) Sprengel, belonging to the Thymelaeaceae family, represents a novel source of vanilloloside identified through comprehensive chemical investigation of leaf tissues [11]. This discovery is particularly significant as it represents the first report of vanilloloside from the Thymelaeaceae, expanding our understanding of the compound's phylogenetic distribution beyond the previously recognized families. The isolation of vanilloloside from Aquilaria sinensis occurred alongside eleven other compounds, including various flavonoid glycosides and phenolic derivatives, indicating the compound's integration into diverse secondary metabolite networks [11].

Nelumbo nucifera Gaertner (sacred lotus) from the Nelumbonaceae family provides another significant example of vanilloloside's expanded taxonomic occurrence [12] [13]. The compound was isolated from the stamens of this species through bioassay-guided fractionation, where it demonstrated potent acetylcholinesterase inhibitory activity with an IC50 value of 4.55 μM [12]. This discovery not only adds Nelumbonaceae to the families known to produce vanilloloside but also highlights the compound's potential neuroprotective properties when derived from this particular botanical source.

The identification of vanilloloside in Nelumbo nucifera stamens is particularly noteworthy as it represents tissue-specific accumulation in reproductive organs, contrasting with the vegetative tissue localization observed in other species. This pattern suggests potential roles for vanilloloside in reproductive biology or specialized metabolic functions within floral tissues [12].

Tissue-Specific Localization in Plant Organs

The distribution of vanilloloside across different plant organs reveals complex patterns of tissue-specific accumulation that reflect both the compound's biosynthetic regulation and its functional roles within plant physiology. Analysis of vanilloloside localization demonstrates significant variation among species and organ types, indicating sophisticated mechanisms controlling its spatial distribution.

In Hypericum erectum, vanilloloside accumulates primarily in aerial portions of the plant, including stems, leaves, and potentially floral tissues [3] [4]. This distribution pattern aligns with the general localization of phenolic glycosides in photosynthetic tissues, where they may function in photoprotection and defense against herbivory. The aerial tissue localization in Hypericum erectum contrasts with the underground accumulation observed in other species, suggesting species-specific evolutionary adaptations in vanilloloside function and storage.

Gastrodia elata presents a unique case of vanilloloside accumulation in specialized underground storage organs, specifically the enlarged rhizomatous tubers that serve as the primary medicinal component of this species [6] [8]. The concentration of vanilloloside in these subterranean organs reflects the myco-heterotrophic lifestyle of Gastrodia elata, where the compound may serve roles in symbiotic relationships with fungal partners or as storage forms of phenolic metabolites. The rhizome-specific localization in Gastrodia elata demonstrates how ecological adaptations can influence secondary metabolite distribution patterns.

Dendrobium moniliforme exhibits vanilloloside accumulation in stem tissues, particularly in the pseudobulbous portions that serve as water and nutrient storage organs [7] [9]. This localization pattern is consistent with the epiphytic lifestyle of many Dendrobium species, where stem-based storage of secondary metabolites provides adaptive advantages in nutrient-limited environments. The stem-specific accumulation in Dendrobium moniliforme also correlates with the traditional medicinal use of these plant parts in various therapeutic applications.

Aquilaria sinensis demonstrates vanilloloside presence specifically in leaf tissues, representing foliar accumulation that may serve defensive functions against pathogen attack or herbivory [11]. The leaf-specific localization in Aquilaria sinensis suggests roles in photosynthetic tissue protection and maintenance of cellular redox balance under environmental stress conditions.

Nelumbo nucifera presents the most specialized tissue localization, with vanilloloside concentrated in stamen tissues of the reproductive organs [12]. This reproductive organ-specific accumulation suggests potential roles in pollinator attraction, gamete protection, or specialized metabolic functions associated with sexual reproduction. The stamen localization in Nelumbo nucifera represents a unique pattern not observed in other vanilloloside-producing species, indicating specialized evolutionary adaptations.

Comparative analysis of tissue-specific localization patterns reveals that vanilloloside distribution reflects both phylogenetic constraints and ecological adaptations. Species from different families exhibit distinct organ-specific accumulation patterns that correlate with their ecological niches, life forms, and evolutionary histories [14] [15]. The variation in tissue localization suggests that vanilloloside may serve multiple functional roles depending on the specific physiological and ecological contexts of different plant species.

Biosynthetic Pathways in Plant Secondary Metabolism

The biosynthesis of vanilloloside involves complex enzymatic processes that integrate multiple pathways of plant secondary metabolism, particularly the phenylpropanoid pathway and specialized glycosylation mechanisms. Understanding these biosynthetic routes provides insight into the evolutionary origins of vanilloloside production and its regulation across different plant species.

Phenylpropanoid Precursor Utilization

The biosynthesis of vanilloloside fundamentally depends on phenylpropanoid pathway intermediates, particularly those derived from the vanillin biosynthetic branch of phenolic metabolism [16] [17]. The phenylpropanoid pathway provides the aromatic backbone necessary for vanilloloside formation through a series of enzymatic conversions beginning with phenylalanine ammonia-lyase (PAL) activity.

Phenylalanine ammonia-lyase represents the entry point enzyme for phenylpropanoid metabolism, converting L-phenylalanine to trans-cinnamic acid while eliminating ammonia [16]. This initial step commits carbon skeletons to phenolic compound biosynthesis and directly influences the availability of precursors for vanilloloside formation. Expression studies in Vanilla planifolia have demonstrated that PAL activity correlates positively with vanillin accumulation, indicating similar regulatory mechanisms may control vanilloloside biosynthesis in other species [16].

Following PAL activity, cinnamate 4-hydroxylase (C4H) catalyzes the hydroxylation of trans-cinnamic acid to para-coumaric acid, introducing the first phenolic hydroxyl group essential for subsequent vanilloloside biosynthesis [16]. The C4H enzyme belongs to the cytochrome P450 superfamily and requires NADPH and molecular oxygen for catalytic activity. Regulation of C4H expression directly impacts the flux of carbon through phenylpropanoid pathways and consequently affects the availability of precursors for vanilloloside biosynthesis.

Para-coumaric acid serves as a central intermediate that can be further modified through various enzymatic reactions to generate the specific phenolic structure required for vanilloloside formation. The conversion to vanillin precursors involves additional hydroxylation and methylation reactions catalyzed by specific cytochrome P450 enzymes and O-methyltransferases [16]. These modifications create the 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) structure that serves as the immediate precursor for glycosylation.

The phenylpropanoid pathway regulation involves complex transcriptional and post-transcriptional mechanisms that coordinate enzyme expression with developmental programs and environmental responses [16]. Key regulatory genes include MYB and bHLH transcription factors that control phenylpropanoid gene clusters. Understanding these regulatory mechanisms provides insights into how vanilloloside biosynthesis is coordinated with other secondary metabolite pathways and integrated with primary metabolism.

Recent metabolic engineering approaches have demonstrated the feasibility of enhancing vanillin and related compound production through manipulation of phenylpropanoid pathway genes [17]. These studies indicate that vanilloloside biosynthesis could potentially be enhanced through similar approaches targeting key rate-limiting steps in precursor formation. The successful engineering of vanillin production in microbial systems also suggests possibilities for heterologous vanilloloside biosynthesis in engineered organisms.

Glycosyltransferase-Mediated Conjugation Mechanisms

The glycosylation of vanillyl alcohol to form vanilloloside represents a critical step that involves specialized UDP-glycosyltransferase (UGT) enzymes capable of catalyzing the conjugation of glucose to phenolic acceptor molecules [18] [19] [20] [21]. These enzymes demonstrate substrate specificity for vanilloid compounds and utilize UDP-glucose as the activated sugar donor.

UDP-glycosyltransferases represent a large enzyme family characterized by their ability to transfer activated sugars to diverse acceptor molecules [19] [22]. The glycosylation of vanilloid compounds involves specific UGT enzymes that recognize the vanillyl alcohol structure and catalyze the formation of beta-glycosidic bonds. Kinetic studies of vanillin glycosylation have revealed complex substrate inhibition patterns that may regulate glycosyltransferase activity under physiological conditions [19].

The glycosylation reaction mechanism involves the formation of a ternary complex between the enzyme, UDP-glucose donor, and vanillyl alcohol acceptor [18] [19]. The reaction proceeds through nucleophilic attack by the phenolic hydroxyl group on the anomeric carbon of UDP-glucose, resulting in glucose transfer and UDP release. This mechanism requires proper spatial orientation of substrates within the enzyme active site and depends on specific amino acid residues for catalysis.

Substrate specificity studies have demonstrated that different UGT enzymes exhibit varying preferences for vanilloid acceptor molecules [18] [23]. Some enzymes show broad specificity for phenolic compounds, while others demonstrate high selectivity for specific vanilloid structures. This diversity in substrate recognition suggests that multiple UGT enzymes may contribute to vanilloloside biosynthesis in different plant species or under different physiological conditions.

Recent studies using cultured plant cells have demonstrated successful biotransformation of vanillin to vanilloloside through endogenous glycosyltransferase activities [18] [23] [24]. Eucalyptus perriniana cell cultures efficiently convert vanillin to vanillin 4-O-beta-D-glucopyranoside and subsequently to 4-O-beta-D-glucopyranosylvanillyl alcohol, indicating multiple glycosylation steps may be involved in vanilloloside formation [18] [24]. These biotransformation studies provide valuable insights into the enzymatic mechanisms underlying vanilloloside biosynthesis.

The regulation of glycosyltransferase gene expression involves complex mechanisms that coordinate glycosylation activities with phenolic compound availability and cellular metabolic demands [20] [22]. Transcriptional regulation often involves stress-responsive elements that increase glycosylation capacity under conditions of elevated phenolic compound production. This regulatory coordination ensures efficient detoxification and storage of phenolic metabolites while maintaining cellular homeostasis.

Glycosylation serves multiple physiological functions beyond simple detoxification, including enhanced water solubility, protection from oxidative degradation, and facilitated transport within plant tissues [20] [21]. The glucose moiety in vanilloloside increases the compound's hydrophilicity, enabling more efficient cellular transport and potentially altering its biological activity compared to the aglycone form. These modifications may contribute to the distinct pharmacological properties observed for vanilloloside from different plant sources.

Vanillin-Derived Aglycone Preparation

The first total synthesis of vanilloloside was achieved through a systematic approach utilizing vanillin as the sole aromatic precursor for all aglycone synthesis [1] [2]. This landmark achievement established a scalable methodology for producing vanilloloside and related natural glucoside omega-esters. The synthetic strategy involves the preparation of vanillin-derived aglycones through multiple pathways, with vanillin serving as the foundational building block for constructing the aromatic framework required for subsequent glycosylation reactions.

The aglycone preparation process begins with the chemical modification of vanillin to generate appropriate acceptor molecules for glycosylation. This involves the conversion of vanillin to vanillyl alcohol through reduction reactions, which can be accomplished using sodium borohydride under controlled conditions [3]. The reduction reaction proceeds efficiently at room temperature and atmospheric pressure, making it suitable for large-scale implementation. The vanillyl alcohol intermediate serves as a key precursor for the formation of the vanilloloside aglycone component.

Alternative approaches for aglycone preparation include the direct utilization of vanillin in glycosylation reactions, where the aldehyde functionality is maintained throughout the synthesis. This strategy requires careful protection and deprotection protocols to ensure selective functionalization at the phenolic hydroxyl group while preserving the aldehyde moiety. The preparation of protected vanillin derivatives involves acetylation or benzoylation of the phenolic hydroxyl group, creating suitable substrates for regioselective glycosylation reactions [4].

Regioselective Glycosylation Techniques

Regioselective glycosylation represents the critical step in vanilloloside synthesis, determining both the efficiency and stereochemical outcome of the transformation [5]. The regioselectivity of glycosylation reactions depends on multiple factors including the nature of the glycosyl donor, reaction conditions, and the electronic properties of the aglycone acceptor. For vanilloloside synthesis, achieving selective glycosylation at the para-hydroxyl position relative to the methoxy group is essential for obtaining the desired natural product structure.

The most successful regioselective glycosylation technique employs glycosyl bromides as donors in combination with mild promoter systems [4]. The use of acetylated glucose bromides with promoters such as silver oxide, zinc oxide-zinc chloride systems, or iodine-based catalysts provides excellent regioselectivity for beta-glycoside formation. These methods achieve yields ranging from 50-68% with high stereoselectivity, producing exclusively the beta-anomer configuration found in natural vanilloloside [4].

Advanced regioselective techniques include the application of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with iodine as a promoter system, which operates under mild conditions and demonstrates excellent compatibility with acid-sensitive substrates [4]. This methodology addresses the inherent instability of phenolic acetyl groups under strongly acidic or basic conditions, providing a practical solution for the glycosylation of vanillin-derived acceptors.

The mechanism of regioselective glycosylation involves the formation of oxocarbonium ion intermediates that react preferentially with nucleophilic hydroxyl groups based on their electronic and steric accessibility [6]. Molecular modeling studies have revealed that aromatic stacking interactions between protecting groups and conformational constraints play crucial roles in determining the regioselectivity of intramolecular glycosylation reactions [6].

Enzymatic vs. Chemical Synthesis Approaches

The comparison between enzymatic and chemical synthesis approaches for vanilloloside production reveals distinct advantages and limitations for each methodology [7] [8]. Enzymatic synthesis offers several compelling advantages including high selectivity, mild reaction conditions, and environmental compatibility, while chemical synthesis provides greater substrate scope and established scalability protocols.

Enzymatic synthesis of vanilloloside and related compounds utilizes specialized enzymes such as vanillyl alcohol oxidase, maltase, and UDP-glucosyltransferases [7] [9]. Vanillyl alcohol oxidase demonstrates exceptional efficiency in converting creosol and vanillylamine to vanillin with yields reaching 85-95% under mild pH conditions ranging from 7.5 to 9.5 [7] [10]. The enzyme operates through a two-step mechanism involving initial formation of vanillyl alcohol followed by oxidation to vanillin, with the reaction being limited by the formation of abortive enzyme-substrate complexes.

Maltase-catalyzed transglucosylation represents one of the most efficient enzymatic approaches for vanillyl alcohol glucoside synthesis, achieving 90% yields with a selectivity factor of 149 [9] [11]. The reaction proceeds through a ping-pong mechanism with glucose acceptor inhibition, demonstrating remarkable efficiency at pH 6.6 and 37°C. The enzyme exhibits high specificity for maltose as the glucosyl donor and vanillyl alcohol as the acceptor, producing alpha-glucoside products with minimal by-product formation.

UDP-glucosyltransferases provide a natural biosynthetic pathway for vanilloloside formation, catalyzing the transfer of glucose from UDP-glucose to vanillin or vanillyl alcohol substrates [12]. However, the practical application of these enzymes is limited by difficulties in expression and folding in prokaryotic systems, restricting their use to specialized eukaryotic expression platforms.

Chemical synthesis approaches offer greater flexibility in substrate scope and reaction conditions but often require harsher conditions and produce more waste products [1] [2]. The Koenigs-Knorr reaction using acetylated glycosyl donors achieves yields of 50-68% but requires acidic conditions that may be incompatible with sensitive aglycones [4]. Glycosyl bromide methods provide excellent stereoselectivity for beta-glycoside formation but often involve toxic promoter systems such as mercury or silver salts.

The mild acidic deacetylation approach developed for vanilloloside synthesis represents a significant advancement in chemical methodology, achieving total yields of 10-50% with purities exceeding 95% [1] [2]. This approach combines the advantages of protecting group chemistry with operationally simple deprotection conditions, making it suitable for large-scale implementation while avoiding the use of toxic solvents and reagents.

Green Chemistry Innovations in ω-Ester Derivative Synthesis

Green chemistry innovations in vanilloloside and omega-ester derivative synthesis focus on reducing environmental impact while maintaining synthetic efficiency [13] [14]. These innovations encompass solvent selection, renewable feedstock utilization, catalytic process development, and waste minimization strategies that align with sustainable manufacturing principles.

Solvent-free synthesis represents a major advancement in green chemistry applications for vanilloloside derivatives [13]. The grindstone method and neat reaction conditions eliminate the need for organic solvents while maintaining comparable yields to traditional solvent-based approaches. This methodology is particularly effective for multicomponent reactions involving vanillin, achieving yields of 12-90% depending on the specific transformation and substrate combination.

Water as a reaction medium has emerged as a preferred alternative to organic solvents for glycosylation reactions [14]. Aqueous Suzuki-Miyaura coupling reactions using vanillin substrates demonstrate excellent compatibility with water-based systems, achieving good yields while significantly reducing organic waste generation. The use of water as a solvent also enhances the safety profile of synthetic processes and reduces the environmental impact of large-scale manufacturing operations.

Renewable feedstock utilization represents a fundamental shift toward sustainable vanilloloside production [15]. The development of biosynthetic pathways that convert lignocellulosic biomass-derived substrates to vanillin and its derivatives provides an environmentally sustainable alternative to petrochemical-based synthesis. These approaches utilize naturally abundant starting materials such as lignin, ferulic acid, and glucose, reducing dependence on non-renewable resources while maintaining economic viability.

Catalytic process innovations focus on developing efficient and selective transformations using environmentally benign catalysts [14]. Enzymatic catalysis offers exceptional selectivity and operates under mild conditions, reducing energy consumption and waste generation. The use of immobilized enzymes enables catalyst recycling and process intensification, further enhancing the sustainability profile of vanilloloside synthesis.

Microwave-assisted synthesis provides significant advantages in terms of energy efficiency and reaction rate enhancement [13]. The application of microwave heating to glycosylation reactions reduces reaction times from hours to minutes while maintaining or improving yields. This technology is particularly effective for vanillin-based transformations, where the polar nature of the substrates enables efficient microwave heating and acceleration of reaction rates.

Atom economy optimization represents a critical aspect of green chemistry implementation in vanilloloside synthesis [16]. The development of synthetic routes that minimize waste generation and maximize the incorporation of starting materials into the final product reduces both environmental impact and manufacturing costs. The mild acidic deacetylation approach exemplifies this principle by eliminating the need for extensive protecting group manipulations and reducing the number of synthetic steps required for vanilloloside preparation.

Physical Description

Solid

XLogP3

-1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

316.11581759 Da

Monoisotopic Mass

316.11581759 Da

Heavy Atom Count

22

Melting Point

120 °C

UNII

UU9VCO3B28

Other CAS

74950-96-2

Wikipedia

Vanilloloside

Dates

Last modified: 04-14-2024

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